![molecular formula C16H20N2O2 B7474490 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as PCP, is a chemical compound that has been widely studied for its potential applications in scientific research. PCP is a synthetic compound that belongs to the class of arylcyclohexylamines and has been shown to have a range of biological effects. In
作用機序
The mechanism of action of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is complex and not fully understood. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is known to interact with a range of receptors in the brain, including N-methyl-D-aspartate (NMDA) receptors, dopamine receptors, and sigma receptors. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to inhibit the activity of NMDA receptors, leading to a reduction in glutamate activity in the brain. This reduction in glutamate activity is thought to be responsible for many of the effects of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one on the central nervous system.
Biochemical and Physiological Effects:
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to produce analgesia, anesthesia, and dissociative effects. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to produce hallucinations and delusions, as well as impairments in memory and cognition. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to increase the release of dopamine in the brain, leading to a range of effects on the central nervous system.
実験室実験の利点と制限
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has a number of advantages for use in lab experiments. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a synthetic compound, which means that it can be easily synthesized in the lab. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable, which means that it can be stored for long periods of time without degrading. However, 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has a number of limitations for use in lab experiments. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a controlled substance, which means that it can be difficult to obtain for research purposes. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also highly toxic, which means that it must be handled with care in the lab.
将来の方向性
There are a number of future directions for 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one research. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have potential therapeutic applications for a range of neurological disorders, including schizophrenia and depression. Further research is needed to fully understand the mechanism of action of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one and its effects on the central nervous system. Additionally, there is a need for the development of new synthetic compounds that can interact with the same biological systems as 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, but with fewer side effects and less toxicity.
合成法
The synthesis of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves the reaction of 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one with hydroxylamine hydrochloride to form 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one oxime. This oxime is then reduced with sodium borohydride to form 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one.
科学的研究の応用
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been used in a variety of scientific research applications due to its ability to interact with a range of biological systems. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been studied for its potential use as an anesthetic, as well as for its effects on the central nervous system. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential use in treating a range of neurological disorders, including schizophrenia and depression.
特性
IUPAC Name |
1-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-7-4-10-18(15)12-13-5-3-6-14(11-13)16(20)17-8-1-2-9-17/h3,5-6,11H,1-2,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUQPTNSRWEBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

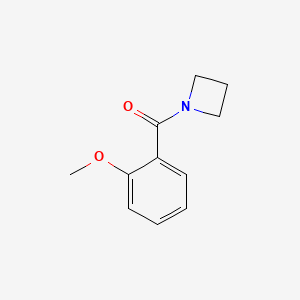
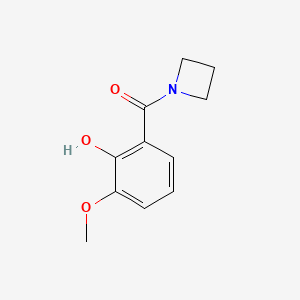
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)


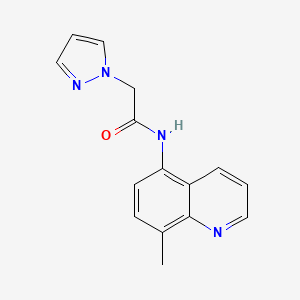
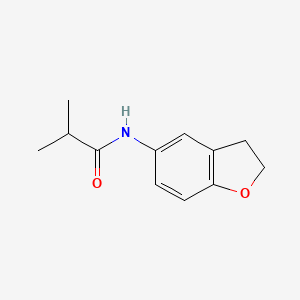
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)



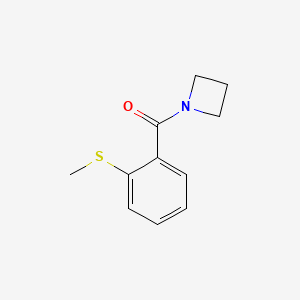
![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)
